![molecular formula C14H22N2O4S B3885151 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanesulfonic acid](/img/structure/B3885151.png)
3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanesulfonic acid
Overview
Description
3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanesulfonic acid, also known as MPP+, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of certain diseases and disorders. In
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanesulfonic acid involves its ability to selectively damage dopaminergic neurons. This molecule is taken up by dopamine transporters and transported into neurons, where it is metabolized by monoamine oxidase B to form a toxic metabolite. This metabolite then selectively damages dopaminergic neurons, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its selective toxicity towards dopaminergic neurons, this compound has been found to induce oxidative stress and mitochondrial dysfunction. These effects are thought to play a role in the development of a variety of neurological disorders, including Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanesulfonic acid in lab experiments is its ability to selectively damage dopaminergic neurons. This makes it a useful tool for investigating the mechanisms of Parkinson's disease and other dopaminergic disorders. However, there are also limitations to the use of this compound+ in lab experiments, including its potential toxicity to other cell types and the need for careful handling due to its toxic properties.
Future Directions
There are several potential future directions for research involving 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanesulfonic acid. One area of interest is the development of new treatments for Parkinson's disease and other dopaminergic disorders. Additionally, further research is needed to understand the mechanisms of this compound+-induced oxidative stress and mitochondrial dysfunction, which may have implications for the development of treatments for a variety of neurological disorders. Finally, there is potential for the development of new imaging techniques that utilize this compound+ to selectively visualize dopaminergic neurons in vivo.
Scientific Research Applications
3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanesulfonic acid has been used in a variety of scientific research applications, including studies of Parkinson's disease, Alzheimer's disease, and other neurological disorders. This molecule has been found to selectively damage dopaminergic neurons, making it a useful tool for investigating the mechanisms of Parkinson's disease. Additionally, this compound+ has been shown to induce oxidative stress and mitochondrial dysfunction, which are thought to play a role in the development of Alzheimer's disease.
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]propane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-20-14-6-3-2-5-13(14)16-10-8-15(9-11-16)7-4-12-21(17,18)19/h2-3,5-6H,4,7-12H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZSRLMLXBKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S*,4R*)-1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3885073.png)
![3-[(4-ethoxyphenyl)amino]-N-phenyl-2-butenethioamide](/img/structure/B3885080.png)
![2-(4-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide](/img/structure/B3885083.png)
![4-bromo-N-{4-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3885086.png)
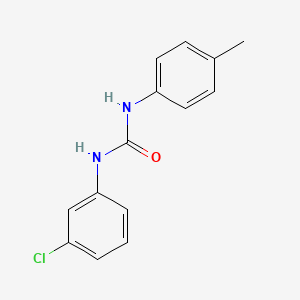
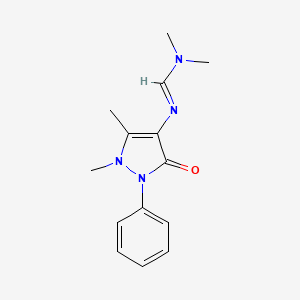


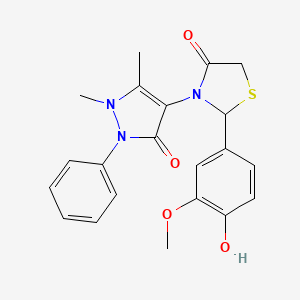
![N-(tert-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3885125.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-2-furamide](/img/structure/B3885135.png)
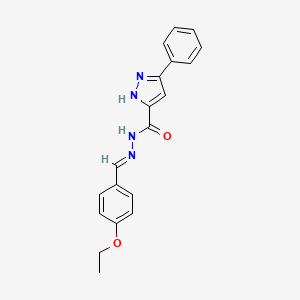
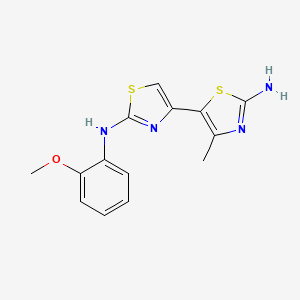
![4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885170.png)
